molecular formula C14H18ClNO2 B257335 2-(1-Piperidinyl)ethyl 3-chlorobenzoate

2-(1-Piperidinyl)ethyl 3-chlorobenzoate

Cat. No. B257335
M. Wt: 267.75 g/mol
InChI Key: HSQRQXWTFFKOSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Piperidinyl)ethyl 3-chlorobenzoate is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters. It is commonly used in scientific research as a reagent, and its properties have been studied extensively.

Mechanism of Action

The mechanism of action of 2-(1-Piperidinyl)ethyl 3-chlorobenzoate is not well understood. However, it is believed to act as a neurotransmitter receptor agonist, specifically targeting the nicotinic acetylcholine receptor.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-Piperidinyl)ethyl 3-chlorobenzoate has various biochemical and physiological effects. It has been found to increase the release of dopamine and acetylcholine in the brain, which may contribute to its potential use as a drug delivery system. Additionally, this compound has been shown to have analgesic effects and may be useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1-Piperidinyl)ethyl 3-chlorobenzoate in lab experiments is its ability to cross the blood-brain barrier, which allows it to target the central nervous system. Additionally, this compound is relatively easy to synthesize and is commercially available. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(1-Piperidinyl)ethyl 3-chlorobenzoate. One potential area of study is its potential use as a drug delivery system for the treatment of neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and its potential toxicity. Finally, this compound may have applications in the field of organic synthesis, and further research is needed to explore its potential uses.

Synthesis Methods

2-(1-Piperidinyl)ethyl 3-chlorobenzoate can be synthesized through the reaction of 3-chlorobenzoic acid with 2-(1-piperidinyl)ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. This reaction results in the formation of 2-(1-Piperidinyl)ethyl 3-chlorobenzoate and hydrogen chloride gas.

Scientific Research Applications

2-(1-Piperidinyl)ethyl 3-chlorobenzoate is commonly used in scientific research as a reagent in the synthesis of various compounds. It is also used as a starting material for the synthesis of other benzoic acid esters. Additionally, this compound has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

Product Name

2-(1-Piperidinyl)ethyl 3-chlorobenzoate

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

2-piperidin-1-ylethyl 3-chlorobenzoate

InChI

InChI=1S/C14H18ClNO2/c15-13-6-4-5-12(11-13)14(17)18-10-9-16-7-2-1-3-8-16/h4-6,11H,1-3,7-10H2

InChI Key

HSQRQXWTFFKOSH-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

C1CCN(CC1)CCOC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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